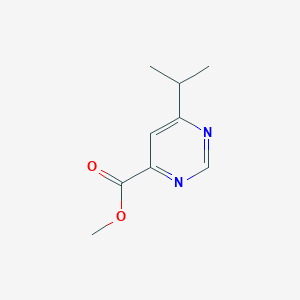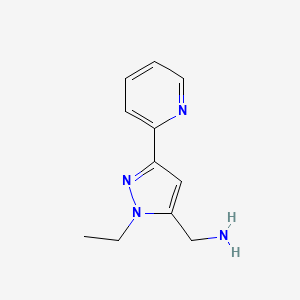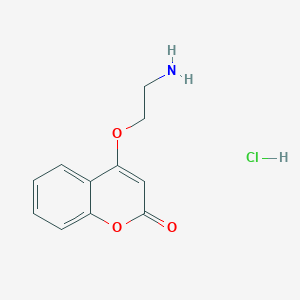
5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride
Übersicht
Beschreibung
5-Fluoro-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride (5-Fluoro-PPP-2-A-dihydrochloride) is a synthetic compound that has been studied for its potential applications in biochemical and physiological research. It is a member of the pyrimidin-2-amine family and is a white, crystalline powder. 5-Fluoro-PPP-2-A-dihydrochloride is a highly potent compound that has been used in a variety of laboratory experiments and research studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Drug Development
5-Fluoro-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride plays a crucial role in the synthesis of potent deoxycytidine kinase inhibitors. This compound is synthesized from commercially available 2,4-dichloro-5-fluoropyrimidine and proves to be an economical alternative in drug development processes (Zhang et al., 2009).
Inhibitors of β-Secretase
Research indicates that compounds structurally analogous to this compound are potent and selective inhibitors of β-secretase. These compounds have undergone extensive biotransformation studies to understand their metabolic fate, which is crucial for the development of clinical drugs (Lindgren et al., 2013).
Novel Kinase Inhibitors
The synthesis of disubstituted 5-fluoropyrimidines, which share a biologically active core with this compound, plays a vital role in discovering novel kinase inhibitors. These inhibitors show potential in anticancer therapy (Wada, 2012).
Antimycobacterial Activity
Research on pyrazolo[1,5-a]pyrimidines, which are structurally related to this compound, has shown potent inhibition of mycobacterial ATP synthase. This is significant for the treatment of Mycobacterium tuberculosis, highlighting the compound's potential in antimycobacterial therapy (Sutherland et al., 2022).
Neuroimaging Applications
This compound has shown potential in neuroimaging. Fluorine-18-labelled derivatives of related compounds have been developed as positron emission tomography (PET) radiopharmaceuticals for detecting neurofibrillary tangles, which are indicative of neurodegenerative diseases (Collier et al., 2017).
Wirkmechanismus
Target of Action
Similar compounds have been known to target cyclin-dependent kinase 2 .
Mode of Action
It is known that similar compounds interact with their targets by binding to the active site, thereby inhibiting the function of the target .
Biochemical Pathways
Similar compounds have been known to affect pathways related to cell cycle regulation .
Pharmacokinetics
Similar compounds have been known to exhibit good absorption and distribution, undergo metabolism in the liver, and are excreted through the kidneys .
Result of Action
Similar compounds have been known to inhibit cell proliferation and induce cell cycle arrest .
Action Environment
Factors such as temperature, ph, and presence of other compounds can potentially affect the action of similar compounds .
Biochemische Analyse
Biochemical Properties
5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, the compound has been shown to interact with prolyl-4-hydroxylase, an enzyme involved in collagen synthesis . This interaction can inhibit the enzyme’s activity, leading to reduced hydroxyproline content in cells . Additionally, the compound’s fluorine atom enhances its binding affinity to certain biomolecules, further modulating their biochemical properties.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the hydroxyproline content in HSC-T6 cells, indicating its impact on collagen synthesis and cellular metabolism . Furthermore, its interaction with specific signaling pathways can alter gene expression, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and proteins, altering their conformation and activity. The compound’s fluorine atom plays a crucial role in enhancing its binding affinity and specificity. For instance, its interaction with prolyl-4-hydroxylase involves binding to the enzyme’s active site, inhibiting its activity and reducing collagen synthesis . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that its effects on cellular function, such as inhibition of prolyl-4-hydroxylase, persist over extended periods, indicating its potential for sustained biochemical modulation.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively modulates enzyme activity and cellular processes without causing significant adverse effects . At higher doses, toxic effects such as cellular apoptosis and tissue damage have been observed . These findings highlight the importance of optimizing dosage to achieve desired biochemical effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process can influence its bioavailability and efficacy, as well as its potential for drug-drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by organic cation transporters, facilitating its intracellular accumulation . Once inside the cell, it can bind to various proteins, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its biochemical activity. The compound is predominantly localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, it can be targeted to specific organelles, such as the endoplasmic reticulum, through post-translational modifications and targeting signals, further modulating its activity and function.
Eigenschaften
IUPAC Name |
5-fluoro-N-pyrrolidin-3-ylpyrimidin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN4.2ClH/c9-6-3-11-8(12-4-6)13-7-1-2-10-5-7;;/h3-4,7,10H,1-2,5H2,(H,11,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRJFEVCTIDEDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC2=NC=C(C=N2)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine](/img/structure/B1489910.png)
![1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1489914.png)
![1-[(Azetidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1489915.png)



![N-methyl-2-((5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)ethan-1-amine hydrochloride](/img/structure/B1489920.png)




